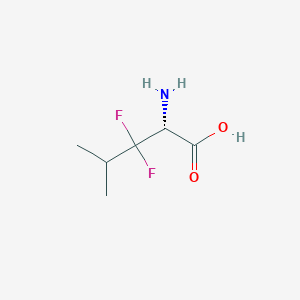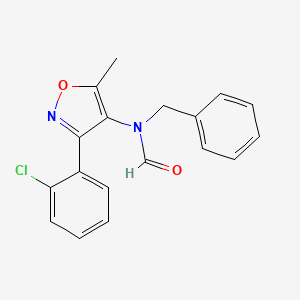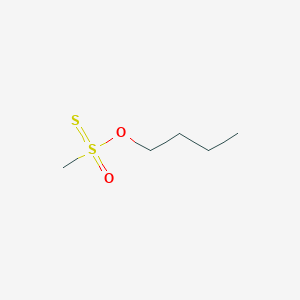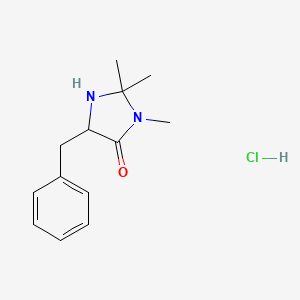
(S)-pyrrolidin-3-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-pyrrolidin-3-yl trifluoromethanesulfonate is an organic compound that belongs to the class of triflates. Triflates are known for their excellent leaving group properties in organic synthesis, making them valuable intermediates in various chemical reactions. The compound features a pyrrolidine ring substituted with a trifluoromethanesulfonate group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-pyrrolidin-3-yl trifluoromethanesulfonate typically involves the reaction of (S)-pyrrolidine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include low temperatures to control the reactivity of the trifluoromethanesulfonic anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-pyrrolidin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the excellent leaving group properties of the triflate group, it readily participates in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It is also used in coupling reactions such as Suzuki and Heck reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile. The reaction conditions often involve mild temperatures and the presence of a base to neutralize the by-products .
Major Products
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines yield substituted pyrrolidines, while reactions with alcohols produce pyrrolidinyl ethers .
Wissenschaftliche Forschungsanwendungen
(S)-pyrrolidin-3-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: The compound is used in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Wirkmechanismus
The mechanism of action of (S)-pyrrolidin-3-yl trifluoromethanesulfonate involves its role as a leaving group in nucleophilic substitution reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property is exploited in various synthetic applications to introduce functional groups into organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl triflate: Another triflate compound with similar leaving group properties but different reactivity due to the absence of the pyrrolidine ring.
Nonaflate: A triflate analog with a longer perfluorinated chain, offering different solubility and reactivity characteristics.
Trifluoromethanesulfonic acid: The parent acid of triflates, used as a strong acid catalyst in various reactions.
Uniqueness
(S)-pyrrolidin-3-yl trifluoromethanesulfonate is unique due to the presence of the pyrrolidine ring, which imparts additional steric and electronic properties. This makes it particularly useful in the synthesis of chiral molecules and in reactions where the pyrrolidine ring can participate in further transformations .
Eigenschaften
Molekularformel |
C5H8F3NO3S |
|---|---|
Molekulargewicht |
219.18 g/mol |
IUPAC-Name |
[(3S)-pyrrolidin-3-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C5H8F3NO3S/c6-5(7,8)13(10,11)12-4-1-2-9-3-4/h4,9H,1-3H2/t4-/m0/s1 |
InChI-Schlüssel |
CEHYFOACVPQNPH-BYPYZUCNSA-N |
Isomerische SMILES |
C1CNC[C@H]1OS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
C1CNCC1OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)








![3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)


